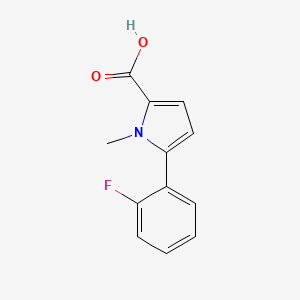

5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Description

5-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS: Not explicitly provided; referred to in ) is a fluorinated pyrrole-carboxylic acid derivative. Its structure features a pyrrole ring substituted with a methyl group at position 1 and a 2-fluorophenyl group at position 5, along with a carboxylic acid moiety at position 2.

Properties

IUPAC Name |

5-(2-fluorophenyl)-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-14-10(6-7-11(14)12(15)16)8-4-2-3-5-9(8)13/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCQFQKNZBLIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1C(=O)O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the formation of the pyrrole ring followed by the introduction of the fluorophenyl and carboxylic acid groups. One common method involves the reaction of 2-fluorobenzaldehyde with methylamine and an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrole ring. The carboxylic acid group can then be introduced through oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of 5-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid

The synthesis of this compound typically involves several methods, including the use of halogenated pyrroles as intermediates. The compound can be synthesized through a multi-step process that includes the introduction of the fluorophenyl group and subsequent carboxylation. One notable method involves the use of Selectfluor for electrophilic fluorination, which has shown high efficiency in yielding the desired fluorinated products .

Antibacterial Activity

Research has indicated that this compound exhibits significant antibacterial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and E. coli, with minimal inhibitory concentrations (MIC) in the low microgram per milliliter range . This suggests potential for development as an antibacterial agent.

Role as a Pharmacophore

The compound serves as an important pharmacophore in drug design, particularly in the development of potassium ion competitive acid blockers. It is noted for its role as an intermediate in the synthesis of Vorexant fumarate, a drug used to treat gastric ulcers and reflux esophagitis by inhibiting gastric acid secretion . The structural modifications involving the pyrrole moiety can enhance bioactivity while reducing lipophilicity, making it an attractive candidate for further pharmaceutical development.

Polymer Chemistry

In material science, compounds like this compound are explored for their potential in polymer synthesis. The unique electronic properties imparted by the fluorine atom can enhance conductivity and stability in polymeric materials, making them suitable for applications in organic electronics and sensors .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives. The incorporation of fluorinated compounds into coatings can improve water repellency and chemical resistance, which are desirable properties in various industrial applications .

Synthesis Optimization Study

A study focused on optimizing the synthesis of this compound highlighted a one-pot method that significantly reduced waste generation while improving yield and purity to over 85% . This method is advantageous for large-scale production due to its simplicity and environmental benefits.

Antibacterial Efficacy Evaluation

In another case study, derivatives of this compound were synthesized and evaluated for their antibacterial activity against E. coli DNA gyrase. The results indicated that certain analogues maintained potent inhibitory activity while exhibiting lower lipophilicity compared to their predecessors, suggesting a promising avenue for antibiotic development .

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Fluorophenyl Substitution

5-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic Acid

- Structure : Differs in the fluorine position on the phenyl ring (4-fluoro vs. 2-fluoro).

- Molecular Formula: C₁₃H₁₀F₃NO₃ (as per , though likely an error; corrected formula should be C₁₂H₁₀FNO₂).

- Applications : Used in the synthesis of atorvastatin intermediates .

- Key Difference : The 4-fluoro substitution may alter steric and electronic interactions in biological targets compared to the 2-fluoro isomer.

5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid

Substituent Variations on the Pyrrole Ring

1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid

- Structure : Replaces the 2-fluorophenyl group with a 4-(trifluoromethyl)phenyl group .

- Molecular Weight : 269.22 g/mol.

- Significance : The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmacokinetic optimization.

5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic Acid (M-II)

Heterocycle-Modified Analogs

5-(2-Furyl)-1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxylic Acid

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on standard atomic weights.

Research Findings and Implications

- Substituent Position Effects : The 2-fluoro isomer may exhibit distinct binding affinities compared to the 4-fluoro analog due to steric hindrance or electronic effects .

- Methyl Group Impact : The 1-methyl group in the target compound likely improves metabolic stability by reducing oxidation at the pyrrole nitrogen, contrasting with unmethylated analogs like M-II .

- Biological Activity Trends : Fluorinated pyrroles with methoxy or trifluoromethyl groups show enhanced bioactivity profiles (e.g., antimicrobial, anti-inflammatory) , though direct data for the target compound is lacking.

Biological Activity

5-(2-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS Number: 1261945-15-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from various research studies and findings.

Molecular Formula: C12H10FNO

Molecular Weight: 219.21 g/mol

Structural Formula:

Chemical Structure

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyrrole ring and subsequent functionalization. The compound can be synthesized through various methods, including:

- Vilsmeier–Haack Formylation: This method allows for the introduction of the fluorophenyl group into the pyrrole structure, yielding a precursor that can be further modified to obtain the desired carboxylic acid derivative .

- Acid Hydrolysis: Following the formation of esters or amides, hydrolysis under acidic conditions can yield the final carboxylic acid product.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial properties. Notably:

- Inhibition of DNA Gyrase: This compound has shown an IC50 value of less than 10 nM against Escherichia coli DNA gyrase, indicating strong inhibitory activity .

- Activity Against Staphylococcus aureus: The minimal inhibitory concentration (MIC) against S. aureus was found to be as low as 1 μg/mL, suggesting significant efficacy against this pathogen .

Antitubercular Activity

In a study focusing on anti-tuberculosis (TB) agents, derivatives of pyrrole-2-carboxamides were evaluated for their effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that compounds with similar structural motifs to this compound exhibited MIC values below 0.016 μg/mL, showcasing their potential as effective anti-TB agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features, particularly:

- Fluorine Substitution: The presence of the fluorine atom in the phenyl ring significantly enhances the lipophilicity and biological activity of the compound.

- Pyrrole Ring Modifications: Alterations in substituents on the pyrrole ring have been shown to affect both potency and selectivity against various biological targets .

Case Study 1: Antibacterial Screening

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound against multiple bacterial strains. The compound was tested in vitro using standard broth dilution methods. Results indicated that it retained significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | IC50 (nM) | MIC (μg/mL) |

|---|---|---|---|

| 5-(2-FP) | E. coli | <10 | 1 |

| 5-(2-FP) | S. aureus | <10 | 1 |

Case Study 2: Antitubercular Efficacy

In a study assessing new anti-TB agents, several derivatives were synthesized based on the pyrrole scaffold. Compounds similar to this compound were evaluated for their ability to inhibit M. tuberculosis. The findings suggested that modifications enhancing electron-withdrawing properties improved efficacy significantly.

| Compound Variant | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| Compound A | <0.016 | >64 |

| Compound B | <0.016 | >64 |

Q & A

Q. What are the recommended synthetic routes for 5-(2-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrrole core via Paal-Knorr or Hantzsch pyrrole synthesis, using 2-fluorophenyl-substituted precursors.

- Step 2 : Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3 : Carboxylic acid introduction via hydrolysis of ester intermediates (e.g., ethyl or methyl esters) under acidic or basic conditions .

Q. Optimization Tips :

- Monitor reaction progress using TLC or HPLC to avoid over-alkylation.

- Use anhydrous solvents and inert atmospheres to prevent side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include:

- A singlet for the 1-methyl group (~δ 3.7 ppm in ¹H NMR).

- Fluorophenyl aromatic protons (split into complex multiplet patterns due to fluorine coupling) .

- IR : Strong absorption at ~1700 cm⁻¹ for the carboxylic acid C=O stretch.

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₂H₁₀FNO₂ (calc. 243.07) with fragmentation patterns consistent with pyrrole ring cleavage .

Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What solvent systems are suitable for solubility and crystallization studies of this compound?

- Solubility : Polar aprotic solvents (DMF, DMSO) enhance solubility due to hydrogen bonding with the carboxylic acid group.

- Crystallization : Use mixed solvents (e.g., ethanol/water) to induce slow crystallization. Evidence from fluorophenyl analogs suggests that chloroform/methanol mixtures yield X-ray quality crystals .

Note : Solubility decreases at lower pH due to protonation of the carboxylic acid group.

Advanced Research Questions

Q. How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?

Regioselectivity in pyrrole chemistry is influenced by:

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine on the phenyl ring) direct electrophilic substitution to the α-position of the pyrrole .

- Steric Hindrance : Bulky substituents (e.g., 1-methyl group) favor functionalization at less hindered positions.

Q. Methodology :

- Use protecting groups (e.g., SEM for carboxylic acid) to isolate reactive sites .

- Employ transition metal catalysts (Pd, Cu) for cross-coupling reactions at specific positions .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for fluorophenyl-pyrrole derivatives?

Common discrepancies arise from:

- Metabolic Instability : The carboxylic acid group may undergo glucuronidation in vivo, reducing bioavailability .

- Off-Target Effects : Fluorine substituents can alter binding affinity to unintended targets.

Q. Approaches :

- Conduct metabolite profiling (LC-MS/MS) to identify degradation products .

- Use isotopic labeling (e.g., ¹⁸F or ¹³C) to track compound distribution and degradation .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- DFT Calculations : Predict electrophilic/nucleophilic sites via frontier molecular orbital (FMO) analysis. For example, the HOMO of the pyrrole ring indicates susceptibility to electrophilic attack .

- Docking Studies : Model interactions with biological targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock Vina. Fluorine’s electronegativity enhances binding via polar interactions .

Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Q. What analytical methods are critical for detecting impurities in synthesized batches?

- HPLC-PDA/MS : Detect and quantify byproducts (e.g., unreacted esters or regioisomers) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .

- X-ray Crystallography : Resolve structural ambiguities caused by isomeric impurities .

Case Study : A study on fluorophenyl-pyrazole analogs identified a common impurity (3-substituted regioisomer) at ~2% levels, resolved via column chromatography .

Q. How does the fluorophenyl group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Lipophilicity : Fluorine increases logP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility.

- Acidity : The electron-withdrawing effect of fluorine lowers the pKa of the carboxylic acid group (~2.8 vs. ~3.2 for non-fluorinated analogs) .

Experimental Validation : Compare solubility and partition coefficients (octanol/water) between fluorinated and non-fluorinated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.